Cas no 2309445-99-4 (2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid)

2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid is a specialized intermediate in organic synthesis, featuring a bromophenyl-substituted pyrrolidine core protected by a tert-butoxycarbonyl (Boc) group. The presence of the Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide and heterocycle synthesis. The bromophenyl moiety offers a versatile handle for further functionalization via cross-coupling reactions. The acetic acid side chain introduces additional reactivity for conjugation or derivatization. This compound is particularly useful in medicinal chemistry and materials science, where controlled modification of the pyrrolidine scaffold is required. Its well-defined structure ensures reproducibility in synthetic applications.
2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid structure
2309445-99-4 structure
Product name:2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
CAS No:2309445-99-4
MF:C17H22BrNO5
Molecular Weight:400.264284610748
CID:6129569
PubChem ID:165739882

2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-7428335
    • 2309445-99-4
    • 2-{[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
    • 2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
    • インチ: 1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-9-8-17(11-19,23-10-14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21)
    • InChIKey: JTWNYEOPPOWMCO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(CN(C(=O)OC(C)(C)C)CC1)OCC(=O)O

計算された属性

  • 精确分子量: 399.06814g/mol
  • 同位素质量: 399.06814g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 470
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 76.1Ų

2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7428335-0.1g
2-{[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
2309445-99-4 95%
0.1g
$678.0 2024-05-24
Enamine
EN300-7428335-2.5g
2-{[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
2309445-99-4 95%
2.5g
$1509.0 2024-05-24
Enamine
EN300-7428335-0.05g
2-{[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
2309445-99-4 95%
0.05g
$647.0 2024-05-24
Enamine
EN300-7428335-0.25g
2-{[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
2309445-99-4 95%
0.25g
$708.0 2024-05-24
Enamine
EN300-7428335-10.0g
2-{[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
2309445-99-4 95%
10.0g
$3315.0 2024-05-24
Enamine
EN300-7428335-5.0g
2-{[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
2309445-99-4 95%
5.0g
$2235.0 2024-05-24
Enamine
EN300-7428335-1.0g
2-{[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
2309445-99-4 95%
1.0g
$770.0 2024-05-24
Enamine
EN300-7428335-0.5g
2-{[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid
2309445-99-4 95%
0.5g
$739.0 2024-05-24

2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid 関連文献

2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acidに関する追加情報

Research Brief on 2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid (CAS: 2309445-99-4)

The compound 2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid (CAS: 2309445-99-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the unique structural features of 2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid, which include a pyrrolidine core substituted with a 4-bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of the acetic acid moiety further enhances its potential as a versatile intermediate in the synthesis of more complex bioactive molecules. Researchers have successfully synthesized this compound using a multi-step approach, involving key reactions such as nucleophilic substitution and ester hydrolysis.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest its potential utility as a lead compound for the development of novel anti-inflammatory agents. Additionally, the compound's ability to modulate protein-protein interactions has been explored, opening new avenues for targeting previously undruggable biological targets.

Further investigations into the pharmacokinetic properties of 2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid have revealed promising stability profiles under physiological conditions. The Boc-protecting group has been shown to enhance the compound's metabolic stability, while the bromophenyl moiety contributes to its lipophilicity, facilitating membrane permeability. These characteristics make it a promising candidate for further optimization and preclinical evaluation.

In conclusion, 2-{[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}acetic acid (CAS: 2309445-99-4) represents a valuable chemical entity with significant potential in medicinal chemistry. Its unique structural features, combined with its promising biological activity and pharmacokinetic properties, position it as a compelling candidate for further research and development. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its therapeutic applications in relevant disease models.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD